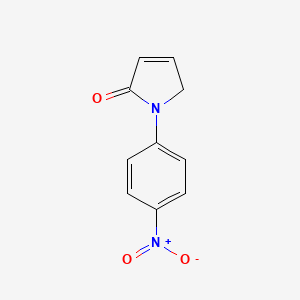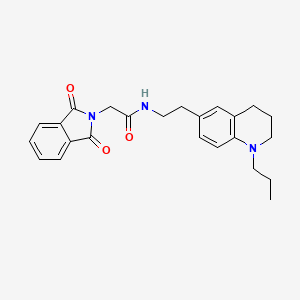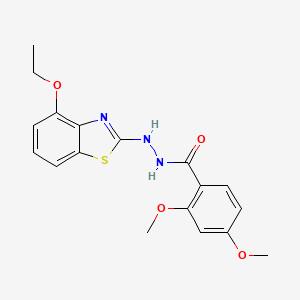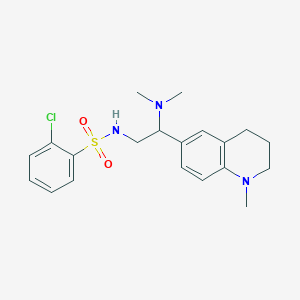
1-(4-nitrophényl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is an organic compound characterized by a pyrrolidone ring substituted with a nitrophenyl group at the 1-position
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Evaluated for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been studied for their interactions with various biological targets .
Mode of Action
It’s known that the nitrophenyl group can undergo catalytic reduction . This process involves the interaction of the nitrophenyl group with reducing agents, leading to changes in the compound’s structure .
Biochemical Pathways
The catalytic reduction of nitrophenols, a group to which this compound belongs, is a well-studied reaction . This reaction is often used to assess the activity of nanostructured materials .
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties .
Result of Action
It’s known that nitrophenyl compounds can undergo catalytic reduction, which may result in changes to the compound’s structure and potentially its biological activity .
Action Environment
The catalytic reduction of nitrophenols, a group to which this compound belongs, is known to be influenced by the presence of various reducing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrolidone precursor under controlled conditions. One common method includes the use of a solvent such as 1,4-dioxane, where the reaction mixture is precipitated by pouring into aqueous hydrochloric acid, yielding the crude product in high yield .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic reduction processes. For example, the reduction of 4-nitrophenyl compounds in the presence of reducing agents and nanomaterials has been explored as an efficient and eco-friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Solvents: 1,4-dioxane, acetonitrile.
Catalysts: Nanomaterials, palladium on carbon.
Major Products:
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds such as:
4-Nitrophenyl Derivatives: Compounds like 4-nitrophenyl acetate and 4-nitrophenyl azide share similar nitro group chemistry but differ in their core structures and applications.
Pyrrolidone Derivatives: Compounds with different substituents on the pyrrolidone ring exhibit varied chemical and biological properties.
Uniqueness: The unique combination of the nitrophenyl group and the pyrrolidone ring in 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDJONTGXWGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2589059.png)
![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)


![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2589068.png)


![5-METHYL-N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2589072.png)
![6-Methyl-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2589075.png)
![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)
![N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2589078.png)

